2-[(4-Chlorobenzoyl)amino]benzamide
Description
Overview of Benzamide (B126) Chemical Scaffolds in Academic Research
Benzamide and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This term signifies that this structural motif is a common feature in a wide array of biologically active compounds and approved drugs. mdpi.commdpi.com The versatility of the benzamide scaffold stems from its ability to form key interactions with biological targets, such as proteins and enzymes, through hydrogen bonding and other non-covalent forces. nih.gov
Researchers have synthesized and evaluated a vast number of benzamide derivatives for a wide range of potential therapeutic applications. These include, but are not limited to, antipsychotic, antiemetic, and gastroprokinetic agents. More recent research has expanded into areas such as oncology, with some benzamide derivatives showing promise as inhibitors of enzymes like histone deacetylases (HDACs), which are crucial in cancer development. nih.gov The ease of synthesis and the ability to readily modify the benzamide structure at various positions make it an attractive starting point for the development of new bioactive molecules. researchgate.net
Research Significance and Context of 2-[(4-Chlorobenzoyl)amino]benzamide in Chemical Biology
The specific structure of this compound, featuring a 4-chlorobenzoyl group attached to a benzamide core, places it within a class of N-acylbenzamides that have garnered interest in chemical biology. The introduction of the chloro-substituted benzoyl group can significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity.
Although direct studies on this compound are not extensively documented, research on structurally related compounds provides a strong rationale for its potential significance. For instance, a closely related molecule, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been investigated as a potent inhibitor of histone deacetylases (HDACs), showing significant antitumor effects in preclinical studies. nih.gov This suggests that the N-benzoylbenzamide scaffold, which this compound belongs to, could be a valuable framework for designing new anticancer agents.
The 4-chloro substitution is a common feature in many pharmacologically active compounds. The presence of a halogen atom can enhance binding affinity to target proteins and improve pharmacokinetic properties. Therefore, the 4-chlorobenzoyl moiety in this compound is a key feature that would likely be a focus of any future biological evaluation.
Chemical and Physical Properties of Related Benzamide Derivatives
To provide context for the properties of this compound, the following table summarizes key data for related benzamide compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzamide | 55-21-0 | C₇H₇NO | 121.14 |
| 4-Chlorobenzamide | 619-56-7 | C₇H₆ClNO | 155.58 |
| 2-Aminobenzamide (B116534) | 88-68-6 | C₇H₈N₂O | 136.15 |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Not available | C₁₇H₁₉Cl₂N₃O | 368.26 |
Synthesis of Benzamide Derivatives
The synthesis of benzamide derivatives can be achieved through various chemical reactions. A common method involves the acylation of an amine with a benzoyl chloride derivative. For example, the synthesis of N-substituted benzamides can be accomplished by reacting a substituted aniline (B41778) with a corresponding benzoyl chloride in the presence of a base. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-7-5-9(6-8-10)14(19)17-12-4-2-1-3-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJRISAHOBSRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthesis of the 2-[(4-Chlorobenzoyl)amino]benzamide Core Structure
The formation of the central amide bond linking the two aromatic rings is the key step in synthesizing the core structure. This can be achieved through several established and emerging routes.
The most traditional and widely used method for forming the amide bond in this compound is the acylation of 2-aminobenzamide (B116534) with 4-chlorobenzoyl chloride. This type of reaction, often a variation of the Schotten-Baumann reaction, is highly effective. It typically involves reacting the amine with the acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Common solvents for this reaction include chlorinated hydrocarbons like methylene (B1212753) chloride or chloroform, often in a two-phase system with an aqueous base. prepchem.comgoogle.com
Another well-established route to the 2-aminobenzamide backbone involves the reaction of isatoic anhydride (B1165640) with an appropriate amine. nih.gov For the target molecule, this would involve the reaction of isatoic anhydride with an amine, followed by acylation. A more direct approach starts with isatoic anhydride and a suitable nucleophile, which leads to the formation of 2-aminobenzamide derivatives through a ring-opening and decarboxylation mechanism. nih.gov These reactions can be carried out under conventional heating in solvents like DMF. nih.gov
Table 1: Comparison of Established Synthetic Routes
| Route | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |
| Acyl Chloride Method | 2-Aminobenzamide, 4-Chlorobenzoyl chloride | Base (e.g., NaOH, Pyridine), Solvent (e.g., Methylene Chloride, Chloroform), Ice bath cooling prepchem.comgoogle.com | High yield, Fast reaction | Generates HCl byproduct, Use of potentially hazardous reagents (acyl chloride) |
| Isatoic Anhydride Method | Isatoic anhydride, Amine derivative | DMF, Reflux (6h) nih.gov | Readily available starting material, Avoids separate amine synthesis | Can require higher temperatures and longer reaction times |
For large-scale industrial production, efficiency, cost, and throughput are paramount. Advanced approaches often focus on optimizing the established acyl chloride route. The synthesis of the 4-chlorobenzoyl chloride precursor from 4-chlorobenzoic acid can be achieved using reagents like thionyl chloride or triphosgene. google.com
To enhance the subsequent amidation step, phase-transfer catalysts such as hexadecyltrimethylammonium chloride can be employed. google.com These catalysts facilitate the reaction between reactants in different phases (e.g., an organic solution of the acyl chloride and an aqueous solution of the amine), increasing reaction rates and yields, which is highly advantageous for scaling up production. google.com Chinese patents describe detailed procedures for the synthesis of similar benzamides, emphasizing high yields (90-98%) through carefully controlled reaction conditions, including specific catalyst-to-reactant ratios and solvent systems. google.com
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" alternatives that minimize waste and avoid hazardous materials. researchgate.netucl.ac.uk For the synthesis of this compound, this involves moving away from stoichiometric activators and harsh solvents. ucl.ac.uk
One significant green approach is the direct catalytic amidation of 4-chlorobenzoic acid with 2-aminobenzamide. This method avoids the need to prepare the reactive acyl chloride intermediate. Boron-based catalysts, such as boric acid or B(OCH₂CF₃)₃, have proven effective. researchgate.netacs.org These reactions are often performed at reflux with azeotropic removal of water, driving the equilibrium towards the amide product. acs.org Other solvent-free methods involve simply heating a triturated mixture of the carboxylic acid, urea (B33335) (as the amine source precursor), and a boric acid catalyst. researchgate.net
Furthermore, enzymatic methods and electrochemical approaches represent the cutting edge of green amide synthesis. nih.govrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in green solvents, offering high conversion rates and simplified purification. nih.gov Electrochemical synthesis in aqueous media also provides a mild and highly selective alternative to traditional methods. rsc.org
Table 2: Green Synthesis Alternatives
| Method | Reactants | Catalyst/Conditions | Key Advantages |
| Boric Acid Catalysis | 4-Chlorobenzoic acid, 2-Aminobenzamide | Boric Acid, Toluene, Reflux with Dean-Stark trap researchgate.net | Avoids acyl chloride, Low-cost catalyst |
| Borate Ester Reagent | 4-Chlorobenzoic acid, 2-Aminobenzamide | B(OCH₂CF₃)₃, MeCN, Room temperature to moderate heat acs.org | High efficiency, Mild conditions, Simple purification |
| Enzymatic Synthesis | 4-Chlorobenzoic acid, 2-Aminobenzamide | Candida antarctica lipase B (CALB), Green solvent (e.g., CPME), Molecular sieves nih.gov | High selectivity, Biodegradable catalyst, Mild conditions, Minimal waste |
| Electrochemical Synthesis | 4-Chlorobenzoic acid, 2-Aminobenzamide | TBAB electrocatalysis, Water, Room temperature rsc.org | Use of water as solvent, Mild conditions, High chemoselectivity |
Derivatization Strategies and Analogue Synthesis
The this compound structure serves as a scaffold that can be systematically modified to generate a library of analogues. These modifications can be targeted at either the benzamide (B126) portion or the chlorobenzoyl group.
The benzamide (or anthranilamide) portion of the molecule offers several sites for functionalization. While the 2-amino group is consumed in the formation of the core structure, the aromatic ring itself can be substituted. Syntheses can start with pre-functionalized 2-aminobenzamides. For instance, by using a substituted isatoic anhydride or a substituted 2-aminobenzamide, analogues with various groups (e.g., alkyl, alkoxy, nitro) on the benzamide ring can be prepared.
Furthermore, the anthranilyl unit is considered a privileged scaffold in medicinal chemistry and can be inserted into other molecules to create complex oligoamides and macrocycles. nih.gov Research into anthranilamide-based derivatives has shown that the carboxamide group is a crucial component for biological interactions, and modifying the scaffold can lead to new compounds with potential therapeutic applications. nih.gov
The 4-chlorobenzoyl moiety is readily modified to explore how changes in its electronics and sterics affect the molecule's properties. A common strategy involves replacing the chlorine atom with other substituents. For example, a series of halo- and nitro-substituted analogues of similar benzamides have been synthesized to study structure-activity relationships. nih.gov
More complex modifications can also be introduced. The synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, an analogue with a nitrogen mustard group, demonstrates a strategy of adding a potent functional group to the 4-position of the benzoyl ring. Other research has focused on preparing benzimidazole (B57391) derivatives where the 4-chlorobenzoyl group is replaced by p-fluorobenzoyl groups, indicating that variation of the halogen is a common derivatization tactic. umich.edu
Table 3: Examples of Analogue Synthesis via Chlorobenzoyl Group Modification
| Modification Strategy | Example Analogue Structure | Starting Materials | Reference |
| Halogen/Group Substitution | Analogues with F, Br, I, or NO₂ at the 4-position | 2-Aminobenzamide, Corresponding 4-substituted benzoyl chloride | nih.gov |
| Addition of Functional Groups | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 4-(bis(2-chloroethyl)amino)benzoic acid, o-phenylenediamine | N/A |
| Replacement of Benzoyl Ring | 2-p-Fluorobenzyl-5-aminobenzimidazole | 4-Nitro-o-phenylenediamine, p-Fluorophenylacetic acid | umich.edu |
Incorporation of Diverse Heterocyclic and Aromatic Systems
The introduction of varied heterocyclic and aromatic rings into the this compound framework can be achieved through several synthetic strategies, primarily by modifying either the 2-aminobenzamide core or the 4-chlorobenzoyl moiety. These modifications are typically introduced before the final amide bond formation or through post-synthetic functionalization.
One common approach involves the synthesis of a variety of substituted 2-aminobenzamides, which can then be acylated with 4-chlorobenzoyl chloride. For instance, the synthesis of 2-aminobenzamides bearing additional aromatic or heterocyclic substituents on the aniline (B41778) ring allows for the generation of a diverse library of analogues. These substituents can be introduced using standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, on a suitably functionalized 2-aminobenzamide precursor.
Alternatively, the 4-chlorobenzoyl portion of the molecule can be the site of diversification. The chlorine atom provides a handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of a wide range of aromatic and heterocyclic systems. For example, reaction with various nitrogen, oxygen, or sulfur-based nucleophiles can lead to the corresponding substituted analogues.
Recent research on related benzamide structures has highlighted the use of multicomponent reactions to construct complex molecular architectures in a single step. A notable example is the Grob-Ugi cascade reaction, which has been utilized to synthesize structurally diverse 2-aminobenzamide derivatives. acs.org This strategy could potentially be adapted to incorporate heterocyclic or aromatic isocyanides, leading to novel analogues of this compound.
The synthesis of related 2-(sulfonamido)-N-benzamides has also demonstrated modular synthetic routes where different anilines or amines, including those containing heterocyclic rings, are coupled with a sulfonamide-bearing benzoic acid. nih.gov A similar modular approach could be envisioned for the target compound, where a range of heterocyclic amines are reacted with a 2-(4-chlorobenzoylamino)benzoic acid intermediate.
Below is a representative table of potential heterocyclic and aromatic systems that could be incorporated into the this compound scaffold based on common synthetic methodologies.
| Position of Substitution | Incorporated System | Potential Synthetic Method |
| 2-Aminobenzamide moiety | Phenyl, Pyridyl, Thienyl | Suzuki or Stille coupling on a bromo-substituted 2-aminobenzamide |
| 2-Aminobenzamide moiety | Morpholinyl, Piperidinyl | Buchwald-Hartwig amination on a bromo-substituted 2-aminobenzamide |
| 4-Chlorobenzoyl moiety | Phenoxy, Pyridyloxy | Nucleophilic aromatic substitution with corresponding phenol (B47542) or hydroxypyridine |
| 4-Chlorobenzoyl moiety | Pyrrolyl, Indolyl | Palladium-catalyzed N-arylation |
Stereochemical Control and Chiral Synthesis of Analogues
The development of chiral analogues of this compound introduces the challenge of controlling stereochemistry. As the parent molecule is achiral, chirality must be introduced through synthetic modifications that create one or more stereocenters. This can be achieved through the use of chiral building blocks, chiral auxiliaries, or asymmetric catalysis.
One potential avenue for introducing chirality is through the synthesis of analogues where a substituent on the benzamide core or the benzoyl group creates a stereocenter. For example, the incorporation of a chiral amine or a chiral carboxylic acid during the synthesis would result in a diastereomeric mixture that could potentially be separated by chromatography or crystallization.
A more elegant approach involves the use of asymmetric catalysis to set the stereochemistry during the reaction. While direct asymmetric synthesis of this compound analogues is not widely reported, related transformations provide valuable insights. For instance, the catalytic asymmetric synthesis of dihydroquinazolinones from imines and 2-aminobenzamides has been achieved using chiral phosphoric acids as catalysts. researchgate.net This methodology suggests that the nitrogen atoms of the 2-aminobenzamide core can be effectively utilized in asymmetric transformations to create chiral aminal-containing heterocycles. A similar strategy could be explored to construct chiral analogues of the target compound.
Furthermore, advances in the asymmetric synthesis of chiral amides and peptides using racemization-free coupling reagents offer potential routes to enantiomerically enriched analogues. rsc.org These methods often employ chiral coupling reagents or catalysts that can control the stereochemical outcome of the amide bond formation.
The stereoselective synthesis of β-amino acids via conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is another area that could inspire chiral syntheses of analogues. nih.gov By designing a precursor to this compound that contains an α,β-unsaturated system, the stereoselective addition of a nitrogen nucleophile could establish a key stereocenter.
The challenges in the stereochemical control of flexible molecules like this compound should not be underestimated. The development of a successful chiral synthesis would likely require careful optimization of reaction conditions, catalyst selection, and substrate design.
Below is a table outlining potential strategies for the stereochemical control and chiral synthesis of analogues.
| Synthetic Strategy | Description | Potential Chiral Source |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Chiral amino acids or their derivatives. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Evans oxazolidinones or other established chiral auxiliaries. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of a key bond-forming step. | Chiral phosphoric acids, chiral Lewis acids, or organocatalysts. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Diastereomeric salt formation with a chiral resolving agent or chiral chromatography. |
Preclinical and in Vitro Biological Activity Investigations
Enzyme Modulation Studies
The ability of a compound to modulate the activity of specific enzymes is a key indicator of its potential therapeutic effects. This section explores the known interactions of 2-[(4-Chlorobenzoyl)amino]benzamide with several important enzyme families.
Carbonic Anhydrase (CA) Enzyme Inhibition Selectivity
No specific data regarding the carbonic anhydrase (CA) enzyme inhibition selectivity of this compound has been reported in the available scientific literature.
Research on other classes of benzamide (B126) derivatives, such as benzamide-4-sulfonamides and 4-chloro-3-sulfamoyl-benzenecarboxamides, has demonstrated effective inhibition of various human carbonic anhydrase isoforms, including hCA I, II, VII, and IX. nih.govnih.gov These compounds, however, possess a sulfonamide group, which is a known zinc-binding function crucial for CA inhibition and is absent in this compound.
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
There is no available scientific information on the in vitro activity of this compound as an inhibitor of acetylcholinesterase or butyrylcholinesterase. Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Enzyme Modulation
The modulatory effects of this compound on Poly(ADP-ribose) Polymerase (PARP) enzymes have not been documented in the scientific literature.
For context, other compounds with a benzamide or carboxamide structure, such as 3-aminobenzamide (B1265367) and FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], are known PARP inhibitors. nih.govnih.govoatext.com FR261529, for example, shows potent inhibition of PARP-1 and PARP-2 with IC50 values of 33 nM and 7 nM, respectively. nih.gov These are distinct molecules, and their activity does not infer the activity of this compound.
Monoamine Oxidase-B (MAO-B) Inhibition Characteristics
Specific studies on the monoamine oxidase-B (MAO-B) inhibition characteristics of this compound are not present in the current body of scientific literature. A related compound, N-(2-aminoethyl)-p-chlorobenzamide (Ro 16-6491), has been identified as a potent and reversible inhibitor of MAO-B. nih.gov
Receptor Interaction and Ligand Binding Studies
Information regarding the interaction of this compound with specific receptors and its ligand binding properties is not available in the published scientific literature.
Studies on other benzamide derivatives have shown interactions with various receptors. For example, certain 4-amino-5-chloro-2-methoxy-benzamide derivatives have been characterized as agonists for the 5-HT4 receptor subtype. nih.gov However, these findings cannot be extrapolated to this compound due to structural differences.
Cellular Pathway Modulation
The influence of a compound on cellular signaling pathways is a cornerstone of mechanistic investigation. The following sections address the known effects of this compound on key cellular processes.
There are no specific studies in the available scientific literature that evaluate the effects of this compound on cell proliferation or the induction of apoptosis in any cell line. Research into related 2-aminobenzamide (B116534) derivatives has explored antimicrobial properties, but this does not extend to the direct regulation of mammalian cell growth or apoptotic pathways for the compound . mdpi.comresearchgate.net
A thorough search of scientific databases indicates that the influence of this compound on major signaling cascades such as the PI3K/AKT/mTOR pathway, the AMP-activated protein kinase (AMPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, or the c-Jun N-terminal kinase (JNK) pathway has not been investigated. As a result, its mechanism of action via these or other signaling networks is unknown.
There is no available research data concerning the impact of this compound on transcriptional regulation or its ability to alter gene expression profiles in any biological system.
Investigational Biological Efficacy in Preclinical In Vitro Models
Antiproliferative and Antitumor Efficacy in Defined Cell Lines
Currently, there is a lack of publicly available scientific literature detailing the specific antiproliferative and antitumor efficacy of this compound in defined cancer cell lines. While research into the broader class of benzamide derivatives has identified compounds with antitumor properties, specific data for this compound remains to be published. For instance, studies on related molecules such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide have shown inhibitory activity against certain cancer cell lines by targeting histone deacetylases. Similarly, other complex benzamide derivatives have been investigated for their potential to overcome drug resistance in cancer cells. However, these findings are not directly applicable to this compound.
Antimicrobial Spectrum of Activity (Antibacterial, Antifungal)
Comprehensive searches of scientific databases did not yield any specific studies on the antimicrobial spectrum of activity for this compound. Therefore, no data is available regarding its potential antibacterial or antifungal properties.
Anti-inflammatory and Immunomodulatory Effects in Cellular Assays
No specific data from cellular assays detailing the anti-inflammatory or immunomodulatory effects of this compound are available in the current body of scientific literature. Research on structurally related compounds, such as 2-amino-3-(4-chlorobenzoyl)benzeneacetamide, has indicated potential anti-inflammatory properties. This particular derivative, an acetamide, was found to possess a therapeutic index significantly greater than that of indomethacin (B1671933) in preclinical models. However, these findings cannot be directly extrapolated to this compound.
Elucidation of Antioxidant Mechanisms
There is currently no available research that elucidates the antioxidant mechanisms of this compound.
Molecular Mechanism Elucidation
Target Identification and Validation Approaches in Preclinical Contexts
The initial step in understanding the molecular mechanism of any new chemical entity is the identification and validation of its biological target. This is a multifaceted process that employs a variety of computational, biochemical, and cell-based assays.
Hypothetical Target Identification Approaches:
| Approach | Description |
| Affinity Chromatography | The compound would be immobilized on a solid support and used to "fish" for its binding partners from cell lysates. |
| Yeast Two-Hybrid Screening | This genetic method would be used to identify protein-protein interactions that are modulated by the compound. |
| Computational Target Prediction | In silico methods, such as molecular docking and pharmacophore modeling, would be used to screen the compound against libraries of known protein structures to predict potential binding targets. |
| Phenotypic Screening | The compound would be tested in various cell-based assays to identify a specific cellular phenotype, which can then be used to work backward and identify the molecular target responsible for that effect. |
Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the compound's biological activity. This typically involves techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the target gene, respectively. If the biological effect of the compound is diminished or abolished in the absence of the target protein, this provides strong evidence for a direct interaction.
Ligand-Target Interaction Analysis
Following successful target identification and validation, the next phase of research would focus on characterizing the precise nature of the interaction between 2-[(4-Chlorobenzoyl)amino]benzamide and its biological target.
Characterization of Binding Sites
Determining the specific binding site of the compound on its target protein is crucial for understanding its mechanism of action and for guiding future drug optimization efforts.
Techniques for Binding Site Characterization:
| Technique | Description |
| X-ray Crystallography | This technique would provide a high-resolution, three-dimensional structure of the compound bound to its target protein, revealing the precise atomic interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR can be used to map the binding site by observing chemical shift perturbations in the protein upon addition of the compound. |
| Site-Directed Mutagenesis | Specific amino acid residues within the predicted binding site would be mutated, and the effect of these mutations on the compound's binding affinity would be measured. |
Analysis of Interaction Forces and Binding Energetics
A quantitative understanding of the forces that drive the binding of this compound to its target is essential. This involves measuring the binding affinity and determining the thermodynamic parameters of the interaction.
Methods for Analyzing Binding Energetics:
| Method | Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | ITC directly measures the heat changes that occur upon binding, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. |
| Surface Plasmon Resonance (SPR) | SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of the interaction in real-time. |
Mechanistic Studies on Induced Cellular Responses
The final piece of the puzzle is to understand how the interaction of this compound with its target translates into a cellular response. This involves a variety of cell-based assays to probe the downstream signaling pathways that are affected by the compound.
Hypothetical Cellular Response Studies:
| Assay Type | Purpose |
| Western Blotting | To measure changes in the expression levels and post-translational modifications of key signaling proteins downstream of the target. |
| Reporter Gene Assays | To measure the activity of specific transcription factors that may be regulated by the signaling pathway. |
| Cell Cycle Analysis | To determine if the compound affects cell proliferation by causing arrest at specific phases of the cell cycle. |
| Apoptosis Assays | To investigate whether the compound induces programmed cell death. |
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency and Selectivity
The biological activity of benzamide (B126) derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. In the case of 2-[(4-chlorobenzoyl)amino]benzamide, both the 2-aminobenzamide (B116534) core and the 4-chlorobenzoyl moiety offer sites for modification to explore the SAR.
Research on related 2-aminobenzamide derivatives has demonstrated that substituents on the N-phenyl ring play a critical role in their antimicrobial activity. For instance, in a series of 2-aminobenzamide derivatives, the introduction of a 4-methoxy group on the N-phenyl ring led to a compound with excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. nih.govresearchgate.net Conversely, the presence of a fluorine or chlorine atom at the same position resulted in compounds with moderate to good activity against various bacterial and fungal strains. nih.gov This suggests that electron-donating groups at the para-position of the N-phenyl ring may enhance antifungal activity.
Similarly, studies on other benzamide series as inhibitors of specific cellular targets, such as the bacterial cell division protein FtsZ, have provided further SAR insights. Modifications at the C-5 position of the benzamide core revealed that electron-rich, smaller substitutions are generally more active. acs.org For example, replacing a metabolically labile morpholine (B109124) group with a thiophene (B33073) or a methyl group resulted in potent antibacterial agents with high selectivity and low cytotoxicity. acs.org It was also noted that electron-withdrawing groups, such as fluorine, are less tolerated at this position. acs.org
The following interactive table summarizes the impact of various substituents on the biological activity of analogous benzamide compounds, providing a basis for predicting the effects of similar modifications to this compound.
| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| 2-Aminobenzamide Derivatives | 4-Methoxy group on the N-phenyl ring | Excellent antifungal activity against Aspergillus fumigatus | nih.govresearchgate.net |
| 2-Aminobenzamide Derivatives | 4-Fluoro or 4-Chloro group on the N-phenyl ring | Moderate to good antibacterial and antifungal activity | nih.gov |
| Morpholinobenzamides | Replacement of morpholine at C-5 with thiophene | Potent antibacterial activity with high selectivity | acs.org |
| Morpholinobenzamides | Replacement of morpholine at C-5 with a methyl group | Potent antibacterial activity with high selectivity | acs.org |
| Benzamides | Electron-withdrawing groups (e.g., fluorine) at C-5 | Less tolerated, leading to decreased activity | acs.org |
Stereochemical Influence on Biological Activity
Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct interactions with their biological targets. However, this compound is an achiral molecule, meaning it does not have any stereocenters and therefore does not exist as different stereoisomers. As a result, discussions of stereochemical influence on its biological activity are not applicable. Any biological activity associated with this compound is inherent to its single, achiral structure.
Pharmacophore Development and Identification of Lead Compounds
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the benzamide class of compounds, several pharmacophore models have been developed based on their activity as inhibitors of various enzymes, such as histone deacetylases (HDACs) and the bacterial FtsZ protein. nih.govresearchgate.net
A common pharmacophore model for benzamide-based FtsZ inhibitors includes several key features:
Two aromatic rings: These provide a scaffold for the molecule and engage in hydrophobic interactions with the target protein.
A hydrogen bond acceptor: Typically the carbonyl oxygen of the amide linker.
A hydrogen bond donor: The amide nitrogen, which can donate a hydrogen bond.
A hydrophobic feature: Often a substituent on one of the aromatic rings, such as the chloro group in this compound.
The structure of this compound aligns well with these pharmacophoric features, suggesting its potential as a scaffold for designing novel inhibitors. The 2-aminobenzamide and the 4-chlorobenzoyl groups serve as the two aromatic rings. The amide linkage provides the requisite hydrogen bond donor and acceptor, while the chlorine atom on the benzoyl ring acts as a key hydrophobic and electron-withdrawing feature that can influence binding affinity and selectivity.
The this compound scaffold has served as a foundation for the development of lead compounds in various therapeutic areas. For instance, its core structure is present in molecules designed as potent histone deacetylase inhibitors. researchgate.net By systematically modifying the substituents on the phenyl rings and the linker region, researchers can optimize the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles. The existing body of SAR data for related benzamides provides a valuable roadmap for these optimization efforts, guiding the selection of modifications most likely to lead to the identification of promising new drug candidates. acs.org
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as "2-[(4-Chlorobenzoyl)amino]benzamide," to the active site of a target protein.
While specific docking studies on "this compound" are not prominently published, research on analogous structures provides a framework for understanding its potential interactions. For instance, derivatives of benzamides are frequently docked against various protein targets to elucidate their mechanism of action. These studies typically reveal key interactions such as:
Hydrogen Bonding: The amide and benzamide (B126) moieties are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen and oxygen atoms can act as hydrogen bond acceptors and donors, anchoring the ligand within the binding pocket.
Hydrophobic Interactions: The chlorobenzoyl group, with its aromatic ring and chlorine substituent, can engage in hydrophobic and van der Waals interactions with nonpolar residues of the protein.
Pi-Pi Stacking: The aromatic rings present in the molecule can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The outcomes of such docking studies are often quantified by a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity.
Table 1: Illustrative Molecular Docking Data for Benzamide Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| N-(4-chlorophenyl)-2-((2,6-dichlorophenyl) amino) benzamide | Cytochrome c peroxidase | -8.5 | PHE81, HIS181, ARG48 |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-glucosidase | -9.2 | ASP215, GLU277, ARG442 |
This table is illustrative and based on data for derivatives, as specific data for "this compound" is not available.
Quantum Chemical Calculations (e.g., DFT, Electronic Structure Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. For "this compound," DFT could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate Electronic Properties: Analyze the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Predict Spectroscopic Properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.
Despite the potential of these methods, specific DFT or other quantum chemical studies on "this compound" have not been identified in the reviewed scientific literature.
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its interactions with a protein over time. An MD simulation of "this compound" complexed with a target protein could:
Assess Binding Stability: Verify the stability of the binding pose predicted by molecular docking.
Reveal Conformational Flexibility: Explore the different conformations the molecule can adopt within the binding site.
Characterize Water-Mediated Interactions: Identify the role of water molecules in mediating the interaction between the ligand and the protein.
Currently, there are no specific published molecular dynamics simulation studies for "this compound."
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Starting with "this compound" as a lead compound, virtual libraries of novel analogues could be designed by systematically modifying its chemical structure. These modifications could include:
Altering the substitution pattern on the benzoyl or benzamide rings.
Replacing the chlorine atom with other halogens or functional groups.
Modifying the amide linker.
These virtual libraries could then be screened against a protein target of interest to identify analogues with potentially improved binding affinity or other desirable properties. However, specific in silico screening or virtual library design initiatives centered on "this compound" are not documented in the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for analogues of "this compound" would involve:
Synthesizing and testing a series of related compounds for a specific biological activity.
Calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound.
Developing a mathematical equation that correlates the descriptors with the biological activity.
Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The development of a QSAR model is a significant undertaking that requires a substantial dataset of active compounds, and no such model has been found for "this compound" in the public domain.
Advanced Analytical Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of newly synthesized molecules like 2-[(4-Chlorobenzoyl)amino]benzamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The eight aromatic protons would appear as a series of multiplets in the downfield region (typically 6.5-8.5 ppm). The two amide N-H protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The spectrum would be characterized by signals for the two carbonyl carbons (amide C=O) in the range of 160-175 ppm and multiple signals in the aromatic region (110-150 ppm) corresponding to the twelve carbons of the two benzene (B151609) rings.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Technique | Structural Unit | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (8H) | ~7.0 - 8.5 | Complex multiplet patterns due to coupling. |
| Amide Protons (2H) | ~8.5 - 12.0 | Broad signals, chemical shift is solvent-dependent. | |
| ¹³C NMR | Carbonyl Carbons (2C) | ~165 - 170 | Two distinct signals for the two amide C=O groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. Key vibrations for related benzamide (B126) structures typically appear in established regions of the spectrum. researchgate.net
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching | Amide (R-CO-NH-R') | 3200 - 3400 |
| C-H Stretching | Aromatic | 3000 - 3100 |
| C=O Stretching (Amide I) | Amide | 1640 - 1680 |
| N-H Bending (Amide II) | Amide | 1510 - 1570 |
| C=C Stretching | Aromatic | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The spectrum for this compound, when dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to display absorption maxima corresponding to π → π* transitions within the benzoyl and benzamide ring systems. analis.com.myresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁ClN₂O₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement. A key feature would be the isotopic pattern for the molecular ion [M]+ peak, which would show two signals separated by two m/z units with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).
Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) |
|---|---|---|---|
| [M]+ | C₁₄H₁₁ClN₂O₂ | 274.05 | 276.05 |
X-ray Crystallography for Molecular Structure Elucidation and Protein-Ligand Complexes
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsional angles. This information would reveal the molecule's preferred conformation and the nature of its intermolecular interactions, such as hydrogen bonding between the amide groups, which dictate the crystal packing. analis.com.my
In the context of medicinal chemistry, where benzamide derivatives are often developed as enzyme inhibitors, X-ray crystallography is crucial for studying protein-ligand complexes. nih.gov If this compound were to be investigated as a potential drug candidate, co-crystallizing it with its target protein would allow for the visualization of its binding mode within the protein's active site. This structural information is invaluable for understanding the basis of its biological activity and for guiding further structure-based drug design efforts.
Chromatographic and Electrophoretic Techniques for Purity Assessment and Metabolite Analysis
Purity Assessment
Chromatographic techniques are essential for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A reversed-phase HPLC method, typically using a C18 column, would be developed to separate this compound from any unreacted starting materials, reagents, or synthesis by-products. The purity is determined by integrating the peak area of the compound relative to the total area of all detected peaks, often using a UV detector set to a wavelength where the compound strongly absorbs.
Metabolite Analysis
To understand the metabolic fate of a compound in a biological system, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov In vitro metabolism studies, for instance using liver microsomes, can be performed to identify potential metabolites of this compound. Common metabolic transformations for such a molecule could include aromatic hydroxylation on either benzene ring or hydrolysis of the amide bonds. LC-MS allows for the separation of these metabolites from the parent compound, and their structures can be proposed based on the accurate mass measurements of their molecular ions and their fragmentation patterns observed in tandem mass spectrometry (MS/MS). shimadzu.comresearchgate.net
Bioanalytical Method Development for In Vitro Assay Quantification
Accurate quantification of a compound in biological matrices is fundamental for in vitro pharmacological studies, such as determining IC₅₀ values in enzyme inhibition assays. The development and validation of a robust bioanalytical method are critical for obtaining reliable data. daneshyari.comnih.gov
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. amazonaws.com A method for this compound would involve optimizing the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte and an internal standard. Sample preparation, such as protein precipitation or liquid-liquid extraction, would be employed to remove interferences from the assay matrix (e.g., buffer, cell lysates).
The method must be rigorously validated according to established guidelines to ensure its reliability. ich.orgnih.gov This validation process assesses several key parameters.
Standard Validation Parameters for a Bioanalytical Method
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | Closeness of determined values to the nominal concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Closeness of replicate measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | Relationship between instrument response and known concentrations of the analyte. | A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response is at least 5 times the response of a blank sample. |
| Stability | Chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Future Perspectives in 2 4 Chlorobenzoyl Amino Benzamide Research
Opportunities for Rational Design of Novel Analogues with Enhanced Biological Profiles
The core structure of 2-[(4-Chlorobenzoyl)amino]benzamide provides a versatile scaffold for the rational design of new analogues with improved biological activities. Structure-activity relationship (SAR) studies are fundamental to this effort, aiming to identify which parts of the molecule are crucial for its effects. For instance, research on related 2-aminobenzamide (B116534) derivatives has shown that the nature and position of substituents on both the benzoyl and benzamide (B126) rings can significantly influence their biological profiles.
Future design strategies will likely focus on systematic modifications of the this compound structure. This could involve:
Substitution on the Chlorophenyl Ring: Altering the position of the chlorine atom or replacing it with other electron-withdrawing or electron-donating groups to modulate the electronic properties and binding interactions of the molecule.
Modification of the Benzamide Moiety: Introducing substituents on the aniline (B41778) ring to enhance target affinity and selectivity.
Alterations to the Amide Linker: Exploring bioisosteric replacements for the amide bond to improve metabolic stability and pharmacokinetic properties.
These rationally designed analogues will be synthesized and subjected to rigorous biological screening to identify candidates with superior potency, selectivity, and reduced off-target effects.
Exploration of Undiscovered Biological Targets and Pathways
While initial studies may point towards certain biological activities for this compound, a comprehensive understanding of its mechanism of action requires the exploration of a wider range of biological targets and pathways. The structural similarity of this compound to other biologically active benzamides suggests that it may interact with a variety of proteins, including enzymes and receptors.
Future research will likely employ a combination of target-based and phenotypic screening approaches. Target-based screening involves testing the compound against a panel of known biological targets, while phenotypic screening assesses the compound's effects on cellular or organismal phenotypes to identify its mechanism of action in an unbiased manner. Techniques such as chemical proteomics and thermal shift assays can be instrumental in identifying the direct binding partners of this compound within the cell. The elucidation of novel targets and pathways will not only deepen our understanding of this compound's biological effects but also open up new therapeutic avenues.
Integration of Advanced Computational and Experimental Approaches for Comprehensive Understanding
The synergy between computational and experimental methods is becoming increasingly crucial in modern drug discovery and development. For this compound, this integrated approach can accelerate the research process and provide deeper insights into its behavior at a molecular level.
Computational approaches that are expected to play a significant role include:
Molecular Docking: To predict the binding modes of this compound and its analogues to potential biological targets.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target and to assess the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop mathematical models that correlate the structural features of the analogues with their biological activities.
These computational predictions will guide the design and synthesis of new compounds, which will then be validated through experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various in vitro and in vivo biological assays. This iterative cycle of computational design and experimental validation will be key to the efficient development of optimized this compound-based molecules.
Application of Sustainable Chemistry Principles in Benzamide Synthesis Development
The principles of green and sustainable chemistry are gaining prominence in the chemical and pharmaceutical industries. The development of environmentally friendly and efficient synthetic routes for this compound and its derivatives is a critical future direction. Traditional methods for amide bond formation often involve the use of harsh reagents and generate significant waste.
Future research in this area will focus on:
Catalytic Amidation: Developing novel catalysts that can promote the direct formation of the amide bond from carboxylic acids and amines with high efficiency and selectivity, minimizing the need for activating agents.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Energy Efficiency: Employing methods such as microwave-assisted synthesis to reduce reaction times and energy consumption.
Recent advancements in the sustainable synthesis of benzamides, such as using catalytic systems under ultrasonic irradiation or employing novel manganese catalysts, provide a strong foundation for developing greener manufacturing processes for this compound. By embracing these principles, the environmental impact of producing this important class of compounds can be significantly reduced.
Q & A
Q. How can researchers optimize the synthetic route for 2-[(4-Chlorobenzoyl)amino]benzamide to enhance yield and purity?
- Methodological Answer : To optimize synthesis, focus on reaction stoichiometry, solvent selection (e.g., DMF or THF for amide coupling), and temperature control. Post-synthesis purification via column chromatography or recrystallization can improve purity. Use -NMR and -NMR (as in Table I of ) to confirm structural integrity. For intermediates like 4-chlorobenzoyl chloride, monitor reaction progress using TLC. Include mass spectrometry for molecular weight validation.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Assign peaks using -NMR and -NMR to verify substituent positions (e.g., chlorobenzoyl and amide groups) .
- HPLC/LC-MS : Assess purity and detect byproducts (e.g., degradation products like 4-chlorobenzamide, as in ).
- X-ray crystallography : Resolve crystal structure ambiguities, as demonstrated for similar chlorobenzamide derivatives ().
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use UHPLC/MS/MS ( ) to identify degradation products (e.g., 4-chlorobenzamide). Quantify stability via accelerated thermal testing (40°C/75% RH) and monitor using spectrophotometric UV analysis ( ).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Perform comparative bioassays under standardized conditions (e.g., fixed cell lines, consistent dosing). Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., tert-butyl or trifluoromethyl groups, as in ) with activity. Cross-validate data via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Reference analogs like 4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide () to contextualize discrepancies.
Q. How can researchers design derivatives of this compound to enhance anticancer activity?
- Methodological Answer : Introduce functional groups that improve target binding (e.g., pyrimidine or thiazole moieties, as in ). Synthesize derivatives via reductive amination or Suzuki coupling. Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) and compare IC values to parent compound. Use molecular docking to predict interactions with oncogenic targets (e.g., kinases).
Q. What mechanistic approaches are suitable for studying enzyme inhibition by this compound?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten) to determine inhibition constants (). Use fluorogenic substrates for real-time monitoring. For irreversible inhibitors, conduct mass spectrometry to identify covalent adducts ( ). Compare with structurally related inhibitors, such as N-(4-chlorobenzoyl)benzamide derivatives ().
Q. How can material science applications of this compound be explored?
- Methodological Answer : Investigate thermal stability via TGA/DSC and electronic properties using cyclic voltammetry. Incorporate the compound into polymers or metal-organic frameworks (MOFs) to assess functionality. Reference agrochemical studies () for insights into designing photo-resistant materials.
Data Analysis and Interpretation
Q. How should researchers address variability in NMR spectral data for this compound analogs?
- Methodological Answer : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Compare with published data for similar compounds (Table I in ). For ambiguous peaks, employ deuterated solvents or variable-temperature NMR. Cross-reference with computational predictions (e.g., DFT-based chemical shift calculations).
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC/IC. Use ANOVA for multi-group comparisons. For SAR studies, employ multivariate analysis (e.g., PCA) to identify critical substituents. Validate models using leave-one-out cross-validation (LOOCV).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
